Orthoester der Carbonsäure

Orthoesters are esters derived from carboxylic acids, characterized by the presence of two alkyl groups attached to an oxygen atom adjacent to a carbonyl group. These compounds can be prepared through the reaction of carboxylic acids with organolithium reagents in the presence of a Lewis acid catalyst, such as n-Bu3Al. Orthoesters find applications in various areas due to their unique chemical properties and reactivity.

Structurally, orthoesters have the general formula R1R2COOR3, where R1 and R2 are alkyl or aryl groups attached to an oxygen atom adjacent to the carbonyl group. The presence of these two alkyl groups often leads to unique reactivity compared to other esters, making them valuable intermediates in synthetic chemistry.

Orthoesters can undergo various transformations, including deprotection reactions to form carboxylic acids and ester derivatives through acylation or amidation. Their stability under certain reaction conditions makes them useful precursors for the synthesis of a wide range of organic compounds. Additionally, orthoesters have found applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical behavior and structural characteristics.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

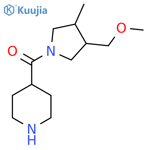

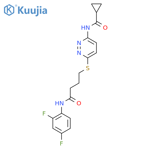

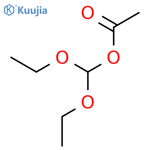

|

Diethoxymethyl acetate | 14036-06-7 | C7H14O4 |

Verwandte Literatur

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

Empfohlene Lieferanten

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte